2,3,3',4',5,5',6-Heptachlorobiphenyl

Description

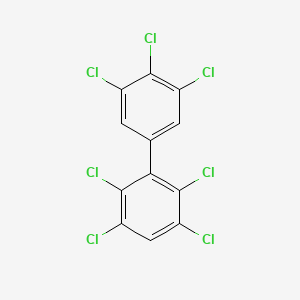

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)10(5)17)9-11(18)7(15)3-8(16)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTJUBQGYXNFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867845 | |

| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69782-91-8 | |

| Record name | 2,3,3′,4′,5,5′,6-Heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69782-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XY18R3075 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,3',4',5,5',6-Heptachlorobiphenyl (PCB 193): A Comprehensive Physicochemical and Mechanistic Guide

Executive Summary

For environmental toxicologists, analytical chemists, and drug development professionals, understanding the congener-specific behavior of polychlorinated biphenyls (PCBs) is critical for accurate risk assessment and remediation. 2,3,3',4',5,5',6-Heptachlorobiphenyl , universally designated as PCB 193 , is a highly chlorinated, di-ortho substituted congener[1]. Unlike its coplanar counterparts, PCB 193 exhibits distinct non-dioxin-like (NDL) toxicity driven by its unique three-dimensional steric conformation[2].

This whitepaper provides an authoritative synthesis of PCB 193's physicochemical properties, its precise molecular mechanisms of toxicity, and the gold-standard analytical workflows required for its quantification in complex matrices.

Physicochemical Profiling & Structural Causality

The physical and chemical properties of PCB 193 are entirely dictated by its chlorination pattern. With seven chlorine atoms—specifically occupying the 2 and 6 (ortho) positions on one phenyl ring—the molecule experiences severe steric hindrance[2]. This intramolecular clash prevents the biphenyl rings from rotating into a flat, coplanar conformation, locking the molecule into a twisted, perpendicular geometry.

This lack of coplanarity is the fundamental causal factor that dictates both its environmental persistence and its specific toxicological pathway.

Quantitative Physicochemical Data

The following table summarizes the core properties of PCB 193. Its extreme hydrophobicity (Log

| Property | Value | Causality / Scientific Significance |

| IUPAC Name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | Defines the exact heptachloro substitution pattern. |

| Congener Number | PCB 193 | Standardized BZ numbering system for analytical tracking[1]. |

| CAS Registry Number | 69782-91-8 | Unique chemical identifier[2]. |

| Molecular Weight | 395.32 g/mol | High mass correlates with low volatility and high environmental persistence[3]. |

| Log | 7.52 | Extreme hydrophobicity; drives partitioning into organic matter and biota[2]. |

| Melting Point | 175 °C | Indicates strong intermolecular crystalline forces[3]. |

| Boiling Point | >400 °C | Highly thermally stable; resists degradation under extreme industrial conditions[3]. |

Mechanistic Biology: Non-Dioxin-Like (NDL) Toxicity

Because PCB 193 is sterically hindered from achieving coplanarity, it cannot physically fit into the binding pocket of the Aryl hydrocarbon receptor (AhR). Consequently, it does not induce the classic "dioxin-like" toxicity associated with non-ortho PCBs[2].

Instead, PCB 193 acts through alternative, highly specific cellular pathways:

-

Nuclear Receptor Activation: The twisted conformation of PCB 193 makes it an effective ligand for the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) . Activation of these receptors triggers nuclear translocation and the massive upregulation of Cytochrome P450 enzymes (specifically CYP2B and CYP3A), leading to hepatomegaly and potential liver damage[3].

-

Calcium Dysregulation: PCB 193 binds to Ryanodine Receptors (RyR) located on the endoplasmic and sarcoplasmic reticulum. This binding locks the receptor in an open state, causing a rapid efflux of intracellular calcium (

). This disruption in calcium homeostasis is a primary driver of NDL-PCB-induced neurotoxicity and altered synaptic plasticity.

Mechanistic pathway of PCB 193 inducing toxicity via CAR/PXR and RyR activation.

Analytical Workflows: High-Resolution Quantification

Due to the complex nature of environmental and biological matrices, standard GC-ECD methods (like EPA 8082A) are insufficient for congener-specific resolution. To accurately quantify PCB 193 without interference from co-eluting congeners, laboratories must utilize High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS) , specifically adhering to EPA Method 1668C [4].

The Self-Validating Protocol (Isotope Dilution)

EPA Method 1668C is built on the principle of isotope dilution[5]. By spiking the sample with a known quantity of

Step-by-Step Methodology (Adapted from EPA 1668C)

-

Matrix Preparation & Isotope Spiking: Homogenize the sample (tissue, soil, or water). Spike the matrix with a precise aliquot of

-labeled PCB 193 standard[5]. Allow it to equilibrate to ensure the isotope fully integrates with the native matrix lipids. -

Soxhlet Extraction: Extract the sample using a Soxhlet apparatus with a non-polar solvent mixture (e.g., Dichloromethane/Hexane) for 16–24 hours. Because PCB 193 has a Log

of 7.52, it will quantitatively partition into the solvent along with bulk lipids[2]. -

Adsorption Chromatography Cleanup: Pass the raw extract through a multi-layer column containing acidic, basic, and neutral silica gel, followed by an alumina or Florisil column. Causality: The acidic silica oxidizes and destroys bulk lipids, while the alumina separates the di-ortho PCB 193 from planar interferences (like dioxins and non-ortho PCBs) based on steric affinity.

-

Concentration: Concentrate the cleaned extract using a gentle nitrogen blowdown (

) to a final volume of 10–20 -

HRGC/HRMS Analysis: Inject the sample into an HRGC equipped with an SPB-Octyl (or equivalent) capillary column. The octyl stationary phase is critical for resolving PCB 193 from closely related heptachlorobiphenyls. Detect using a magnetic sector HRMS operating at a resolving power of

in Selected Ion Monitoring (SIM) mode, monitoring the exact masses of the

Step-by-step EPA Method 1668C analytical workflow for PCB 193 quantification.

References

-

[2] Title: Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. Source: epa.gov. URL:

-

[1] Title: PCB congener list. Source: wikipedia.org. URL:

-

[3] Title: CAS No. 74472-51-8 - 2,3,3',4,5,5',6-Heptachlorobiphenyl. Source: accustandard.com. URL:

-

[4] Title: Quality Assurance Project Plan: PCBs in Washington State Products. Source: wa.gov. URL:

-

[5] Title: Appendix D: Water Quality Monitoring Analytical PCB Methods. Source: epa.gov. URL:

Sources

Technical Whitepaper: PCB 193 (CAS 69782-91-8) – Chemical Properties, Toxicokinetics, and Analytical Workflows

Executive Summary & Chemical Identity

Polychlorinated biphenyls (PCBs) represent a class of 209 synthetic organic congeners characterized by a biphenyl ring system with varying degrees of chlorination. PCB 193 , chemically designated as 2,3,3',4',5,5',6-Heptachlorobiphenyl , is a highly chlorinated congener (seven chlorine atoms)[1]. Due to its extreme lipophilicity, chemical stability, and resistance to environmental degradation, PCB 193 is classified as a Persistent Organic Pollutant (POP)[2].

For researchers and drug development professionals investigating environmental toxicology or developing remediation therapeutics, understanding the precise physicochemical properties and metabolic pathways of highly chlorinated PCBs is critical.

Quantitative Chemical Properties

The structural and physical properties of PCB 193 dictate its behavior in both environmental matrices and biological systems. The data below is synthesized from authoritative reference material providers[3][4].

| Property | Value | Clinical / Analytical Significance |

| CAS Registry Number | 69782-91-8 | Unique identifier for regulatory tracking. |

| IUPAC Name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | Defines the exact substitution pattern of the 7 chlorine atoms. |

| Molecular Formula | C₁₂H₃Cl₇ | High halogen content drives its hydrophobicity. |

| Molecular Weight | 395.32 g/mol | Used for mass spectrometry (m/z) target identification. |

| Melting Point | 138 - 141 °C | Indicates high thermal stability; requires high GC inlet temperatures. |

| Flash Point | > 100 °C | Relevant for laboratory safety and solvent extraction parameters. |

Toxicokinetics & Mechanism of Action

The toxicity of PCB 193 is intrinsically linked to its molecular structure. Highly chlorinated PCBs partition heavily into adipose tissue and lipid-rich biological compartments, leading to severe bioaccumulation. According to the 5, PCB exposure is associated with endocrine disruption, neurotoxicity, and reproductive toxicity[5].

The Causality of CYP450 Metabolism

While the parent PCB 193 molecule is highly stable, it undergoes slow hepatic biotransformation. Cytochrome P450 (CYP450) enzymes attempt to detoxify the molecule by oxidizing the biphenyl rings, producing hydroxylated metabolites (e.g., 4-OH-PCB 193 and 2'-OH-PCB 193)[6].

The Mechanistic Paradox: This biotransformation often increases toxicity rather than neutralizing it. The addition of a hydroxyl (-OH) group alters the molecule's spatial conformation, making it structurally mimic endogenous thyroid hormones (such as thyroxine, T4). These OH-PCB metabolites competitively bind to transport proteins like transthyretin (TTR) in the bloodstream, displacing natural hormones and triggering severe endocrine disruption[6].

Figure 1: Hepatic biotransformation of PCB 193 and subsequent toxicological pathways.

High-Resolution Analytical Protocol (GC-MS)

To accurately quantify PCB 193 in biological or environmental matrices, researchers must utilize Gas Chromatography-Mass Spectrometry (GC-MS). Because there are 209 possible PCB congeners, the analytical method must be highly selective.

Self-Validating System Design

A robust protocol cannot rely on external calibration alone due to matrix suppression. This methodology employs Isotope Dilution Mass Spectrometry (IDMS) . By spiking the sample with a Carbon-13 labeled analog (¹³C₁₂-PCB 193) before extraction, the protocol becomes self-validating. Any loss of the analyte during extraction or cleanup is proportionally mirrored by the loss of the ¹³C-isotope, ensuring the final calculated concentration remains mathematically absolute.

Step-by-Step Methodology

-

Sample Preparation & Isotope Spiking:

-

Homogenize 1.0 g of the biological/environmental sample.

-

Causality: Spike exactly 10 ng of ¹³C₁₂-PCB 193 internal standard into the homogenate. This establishes the baseline ratio for isotope dilution, correcting for all downstream matrix effects.

-

-

Soxhlet or Liquid-Liquid Extraction (LLE):

-

Extract the matrix using a non-polar solvent system (e.g., Hexane/Dichloromethane 1:1 v/v) for 16 hours.

-

Causality: PCBs are highly lipophilic; non-polar solvents aggressively partition the halogenated compounds away from aqueous cellular debris.

-

-

Florisil Column Cleanup:

-

Pass the raw extract through a column packed with activated Florisil (magnesium silicate).

-

Elute with pure hexane.

-

Causality: Florisil is highly polar. It acts as a chemical trap, retaining polar interferences (lipids, pigments, oxidized organics) while allowing the non-polar PCB 193 to pass through unhindered. This prevents contamination of the GC inlet and MS source.

-

-

Capillary GC-MS Analysis:

-

Inject 1 µL of the cleaned extract into a GC-MS equipped with a non-polar 5% phenyl methylpolysiloxane capillary column (e.g., DB-5ms).

-

Causality: The non-polar stationary phase separates the 209 PCB congeners based strictly on boiling point and subtle van der Waals interactions, which is required to resolve PCB 193 from closely related heptachlorobiphenyls.

-

-

Quantification:

-

Monitor the specific mass-to-charge (m/z) ratios for native PCB 193 (approx. m/z 395) and ¹³C₁₂-PCB 193 (approx. m/z 407).

-

Figure 2: Step-by-step GC-MS analytical workflow for PCB 193 quantification.

Quality Control & Authoritative Reference Standards

To ensure the trustworthiness of the analytical data, instrument calibration must be grounded in Certified Reference Materials (CRMs). The 1 provides SRM 2259 , a calibration solution of 80 PCB congeners in isooctane[1].

When running a batch, a sample of SRM 2259 must be analyzed to verify the calibration curve. If the calculated concentration of PCB 193 deviates from the NIST certified value, the batch must be invalidated and the GC-MS recalibrated.

| Reference Standard | Certified Component | Certified Mass Fraction (µg/g) | Uncertainty (95% CI) |

| NIST SRM 2259 | PCB 193 (CAS 69782-91-8) | 1.00 | ± 0.11 |

Note: Commercial neat standards (≥99% purity) for PCB 193 are also available for custom calibration curves through accredited ISO 17034 suppliers like 4 and 7[4][7].

References

-

National Institute of Standards and Technology (NIST). SRM 2259 | Certificate of Analysis. Retrieved from:[Link]

-

Carl Roth. Safety Data Sheet: PCB 193 ROTI®Star. Retrieved from:[Link]

-

National Institutes of Health (NIH) / PMC. Metabolism and metabolites of polychlorinated biphenyls (PCBs). Retrieved from:[Link]

-

Environmental Working Group (EWG). Polychlorinated biphenyl (PCB) - Human Toxome Project. Retrieved from:[Link]

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. carlroth.com [carlroth.com]

- 3. 2,3,3',4',5,5',6-Heptachlorobiphenyl | LGC Standards [lgcstandards.com]

- 4. accustandard.com [accustandard.com]

- 5. ewg.org [ewg.org]

- 6. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCB 193, CAS No. 69782-91-8 | Reference substances for environmental analysis | Water Analysis | Applications | Carl ROTH - International [carlroth.com]

PCB 193: Structural Architecture, Synthesis, and Toxicological Profile

The following technical guide details the structural, synthetic, and toxicological profile of PCB 193. It is designed for researchers requiring high-fidelity data for analytical standard preparation, toxicological assessment, and environmental fate modeling.

IUPAC Designation: 2,3,3',4',5,5',6-Heptachlorobiphenyl Ballschmiter & Zell (BZ) Number: 193 CAS Registry Number: 69782-91-8

Executive Summary

PCB 193 is a heptachlorinated biphenyl congener characterized by a specific "di-ortho" substitution pattern. Unlike the toxicologically notorious "dioxin-like" (coplanar) PCBs, PCB 193 exhibits a twisted biphenyl conformation due to steric hindrance at the 2,6-positions. This structural constraint drastically alters its interaction with the Aryl Hydrocarbon Receptor (AhR), shifting its toxicological mode of action from CYP1A induction to Phenobarbital-type (CYP2B/3A) induction and potential neurotoxicity. This guide provides a validated synthetic route, precise structural data, and analytical parameters for its quantification.

Structural Characterization & Stereochemistry

Nomenclature and Numbering

The IUPAC name 2,3,3',4',5,5',6-Heptachlorobiphenyl indicates the following substitution pattern:

-

Ring A (Phenyl 1): Chlorines at positions 2, 3, 5, and 6. (Hydrogen at position 4).[1][2][3]

-

Ring B (Phenyl 2): Chlorines at positions 3', 4', and 5'. (Hydrogens at positions 2' and 6').[4]

Chirality and Symmetry

A critical distinction in PCB stereochemistry is the potential for atropisomerism.

-

Analysis: Although PCB 193 possesses significant steric bulk at the ortho positions (2,6-dichloro), it is achiral .

-

Reasoning: Both phenyl rings possess an internal plane of symmetry perpendicular to the ring plane. Ring A (2,3,5,6-substituted) has a

axis passing through C1-C4. Ring B (3,4,5-substituted) has a

3D Conformation

The presence of two ortho chlorines (2, 6) on Ring A forces the biphenyl bond to twist, preventing the two rings from becoming coplanar.

-

Dihedral Angle: Approximately 70–90° in solution.

-

Energy Barrier: High enough to prevent coplanarity (essential for dioxin-like toxicity) but insufficient to lock the conformation against rotation at high temperatures.

[2][5]

Physicochemical Profile

| Property | Value / Range | Notes |

| Molecular Formula | C₁₂H₃Cl₇ | |

| Molecular Weight | 395.32 g/mol | Based on ³⁵Cl/³⁷Cl natural abundance |

| Log K_ow | 7.2 – 7.5 | High lipophilicity; bioaccumulative |

| Vapor Pressure | ~1.5 × 10⁻⁵ Pa (25°C) | Estimated; semi-volatile |

| Water Solubility | < 1.0 µg/L | Extremely hydrophobic |

| Physical State | White Crystalline Solid | Standard condition |

Synthetic Methodology: Suzuki-Miyaura Coupling

For research applications requiring high-purity standards (e.g., for toxicology or mass spec calibration), the following self-validating synthesis protocol is recommended. This route avoids the ambiguity of Cadogan coupling and provides regio-isomerically pure product.

Retrosynthetic Analysis

-

Fragment A: 1-Iodo-2,3,5,6-tetrachlorobenzene (Electrophile)

-

Fragment B: 3,4,5-Trichlorophenylboronic acid (Nucleophile)

Protocol Steps

-

Reagent Prep: Dissolve 1.0 eq of 1-iodo-2,3,5,6-tetrachlorobenzene and 1.2 eq of 3,4,5-trichlorophenylboronic acid in Toluene:Ethanol (4:1 v/v).

-

Degassing: Sparge the solution with Argon for 20 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst.

-

Catalyst Addition: Add 5 mol% Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

-

Base Activation: Add 2.0 eq of aqueous Na₂CO₃ (2M).

-

Reflux: Heat to 90°C for 12–16 hours under Argon atmosphere.

-

Workup: Cool to RT. Dilute with diethyl ether. Wash with water (3x) and brine (1x). Dry organic layer over anhydrous MgSO₄.

-

Purification: Flash column chromatography on Silica Gel.

-

Mobile Phase: 100% Hexanes (PCBs elute rapidly; impurities are more polar).

-

-

Validation (NMR):

-

¹H NMR (CDCl₃, 500 MHz): Expect two singlets.

- ~7.80 ppm (1H, s, H-4 on Ring A).

- ~7.50 ppm (2H, s, H-2',6' on Ring B).

-

Analytical Quantification (GC-MS/IDMS)

To distinguish PCB 193 from co-eluting congeners (e.g., PCB 191, 190), Isotope Dilution Mass Spectrometry (IDMS) is the gold standard.

Instrument Parameters

-

Column: Phenomenex Zebron ZB-5MS or Agilent DB-5MS (30m × 0.25mm × 0.25µm).

-

Note: A 5% phenyl phase is standard. For difficult separations from PCB 191, a specialized PCB column (e.g., HT8-PCB) may be required.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Injector: Splitless, 280°C.

-

Transfer Line: 300°C.

Mass Spectrometry (SIM Mode)

Monitor the molecular ion cluster for Hepta-chlorobiphenyls.

| Analyte | Primary Ion (m/z) | Secondary Ion (m/z) | Confirmation Ion (m/z) |

| Native PCB 193 | 393.8 | 395.8 | 391.8 |

| ¹³C₁₂-PCB 193 (IS) | 405.9 | 407.9 | 403.9 |

-

Quantification Logic: Calculate Response Factor (RF) using the ¹³C-labeled internal standard.

Toxicological Mechanisms[6]

PCB 193 is a Di-ortho substituted congener. This structural feature dictates its biological activity, distinguishing it from the "dioxin-like" mono-ortho and non-ortho PCBs.

AhR vs. CAR/PXR Pathways

-

AhR (Aryl Hydrocarbon Receptor): PCB 193 has negligible affinity for the AhR. The steric hindrance of the 2,6-chlorines prevents the planar conformation required to fit into the AhR ligand binding pocket. Therefore, it does not significantly induce CYP1A1 (EROD activity).

-

CAR/PXR (Constitutive Androstane Receptor): PCB 193 acts as a Phenobarbital-type inducer . It activates CAR and PXR nuclear receptors, leading to the transcriptional upregulation of CYP2B (PROD activity) and CYP3A enzymes.

Neurotoxicity

Emerging research suggests that non-dioxin-like (NDL) PCBs, particularly those with multiple ortho chlorines like PCB 193, possess higher neurotoxic potential than dioxin-like congeners.

-

Mechanism: Interference with intracellular Ca²⁺ signaling.

-

Target: Ryanodine Receptors (RyR) in the sarcoplasmic/endoplasmic reticulum. PCB 193 stabilizes the open state of RyR, leading to uncontrolled Ca²⁺ release and potential dendritic growth defects.

[7]

References

-

IUPAC Nomenclature of PCBs. Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31.

-

Synthesis of PCB Congeners. Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides.[2][5][6] Pure and Applied Chemistry, 63(3), 419-422.

-

Toxicology of NDL-PCBs. Pessah, I. N., et al. (2010).[5] Non-dioxin-like polychlorinated biphenyls: Neurotoxic potential and mechanisms.[7] NeuroToxicology, 31(5), 555-556.

-

Analytical Methods (EPA 1668C). U.S. Environmental Protection Agency. (2010).[5] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.

-

Chirality in PCBs. Lehmler, H. J., et al.[8][9] (2010).[5] Chiral polychlorinated biphenyl transport, metabolism, and distribution: a review. Environmental Science & Technology, 44(8), 2757–2766.

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Chlorination of ortho-position on Polychlorinated Biphenyls Increases Protein Kinase C Activity in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABSOLUTE CONFIGURATION OF 2,2′,3,3′,6-PENTACHLORINATEDBIPHENYL (PCB 84) ATROPISOMERS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atropisomers of 2,2’,3,3‘,6,6‘-hexachlorobiphenyl (PCB 136) exhibit stereoselective effects on activation of nuclear receptors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: Non-Dioxin-Like PCB 193

2,3,3',4',5,5',6-Heptachlorobiphenyl: Toxicity, Kinetics, and Experimental Analysis[1]

Executive Summary

PCB 193 (2,3,3',4',5,5',6-heptachlorobiphenyl) is a high-molecular-weight, di-ortho-substituted polychlorinated biphenyl (PCB).[1] Unlike coplanar "dioxin-like" congeners (e.g., PCB 126), PCB 193 possesses a non-planar configuration due to steric hindrance from chlorine atoms at the 2 and 6 positions.[1] This structural characteristic precludes high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), classifying it as a Non-Dioxin-Like (NDL) PCB .

Its toxicity profile is distinct, driven primarily by Ryanodine Receptor (RyR) sensitization , calcium signaling dysregulation , and nuclear receptor activation (CAR/PXR) rather than the canonical AhR-mediated gene expression.[1] PCB 193 is highly lipophilic and persistent, with a biological half-life in humans estimated between 10 to 47 years, leading to significant bioaccumulation in adipose and neural tissue.[1]

Physicochemical & Structural Identity

The toxicity of PCB 193 is a direct function of its chlorination pattern. The lack of chlorine at the 2' and 6' positions on the second ring, combined with the 2,6-substitution on the first, creates a di-ortho structure that forces the phenyl rings into a twisted conformation (approx. 90°).[1]

| Property | Value / Description | Significance |

| IUPAC Name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | Unique identifier |

| Structure | Di-ortho substituted (2,[1][2][3][4][5][6][7][8][9][10] 6) | Prevents planar alignment; inhibits AhR binding |

| Classification | Non-Dioxin-Like (NDL) | Toxicity is AhR-independent (Neuro/Endocrine focus) |

| Log K_ow | ~7.4 - 7.9 | Extreme lipophilicity; high bioaccumulation potential |

| Human Half-Life | 10 – 47 years | Long-term persistence in adipose/brain tissue |

| Metabolites | 4-OH-PCB 193; 2'-OH-PCB 193 | Hydroxylated forms are often more neurotoxic/endocrine-active |

Mechanistic Toxicology

3.1. Primary Vector: Ryanodine Receptor (RyR) Sensitization

The most critical mechanism of action for PCB 193 and structurally similar NDL-PCBs is the sensitization of Ryanodine Receptors (RyR1 and RyR2), which are calcium release channels in the sarcoplasmic/endoplasmic reticulum (SR/ER).

-

Mechanism: PCB 193 binds to the RyR complex, stabilizing the channel in an "open" sub-conductance state.[1] This lowers the threshold for channel activation.

-

Consequence: Uncontrolled leakage of Ca²⁺ from intracellular stores into the cytoplasm.

-

Downstream Effects:

3.2. Secondary Vector: CAR/PXR Nuclear Receptor Activation

While PCB 193 does not activate AhR, it is a potent phenobarbital-type inducer of hepatic enzymes via the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) .

-

Pathway: PCB 193 acts as a ligand for CAR/PXR in the hepatocyte cytoplasm, triggering nuclear translocation.[1]

-

Gene Target: Upregulation of CYP2B (CAR-mediated) and CYP3A (PXR-mediated) families.

-

Toxicological Outcome: Hepatic hypertrophy and altered metabolism of endogenous steroids and xenobiotics.

3.3. Metabolic Activation & Endocrine Disruption

PCB 193 undergoes slow biotransformation by CYP enzymes to form hydroxylated metabolites (OH-PCBs), such as 4-OH-PCB 193 .

-

Thyroid Disruption: OH-PCBs share structural homology with thyroxine (T4). They competitively bind to Transthyretin (TTR), displacing T4 and increasing its clearance, leading to circulating hypothyroxinemia.[1]

-

Sulfation: OH-PCBs can be sulfated (e.g., PCB 193 sulfate), which may inhibit sulfotransferase enzymes (SULT1E1), disrupting estrogen homeostasis.[1]

Experimental Protocols

Protocol A: [³H]Ryanodine Binding Assay (RyR Sensitization)

To validate the ability of PCB 193 to sensitize the RyR channel.

-

Preparation: Isolate junctional sarcoplasmic reticulum (JSR) vesicles from rabbit skeletal muscle via differential centrifugation.

-

Reaction Mix:

-

100 µg JSR protein.

-

1 nM [³H]Ryanodine (high-affinity ligand that binds only to open channels).

-

Buffer: 20 mM HEPES (pH 7.4), 250 mM KCl, 15 mM NaCl, 50 µM CaCl₂.[1]

-

-

Treatment: Incubate with PCB 193 (0.1 – 10 µM) dissolved in DMSO (final DMSO <0.5%). Include a DMSO solvent control and PCB 95 (positive control).

-

Incubation: 3 hours at 37°C.

-

Filtration: Harvest samples on Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Interpretation: An increase in [³H]Ryanodine binding relative to control indicates sensitization (locking the channel in an open state).

Protocol B: In Vitro Hepatic Induction Assay (CAR/PXR Activation)

To distinguish NDL-activity (CYP2B/3A) from Dioxin-like activity (CYP1A).

-

Cell System: Primary rat hepatocytes (sandwich culture) or HepaRG cells.

-

Dosing: Treat cells with PCB 193 (1 – 10 µM) for 48 hours.

-

Positive Controls: Phenobarbital (CYP2B), Rifampicin (CYP3A), TCDD (CYP1A - negative control for NDL).[1]

-

-

RNA Extraction: Isolate total RNA using TRIzol reagent.

-

qRT-PCR:

-

Target Primers: Cyp2b1/2, Cyp3a1 (rat) or CYP2B6, CYP3A4 (human).[1]

-

Reference Gene: Gapdh or Actb.

-

-

Validation: A specific increase in CYP2B/3A transcripts without significant CYP1A induction confirms the NDL profile.

Visualizing the Toxicity Pathway[1]

The following diagram illustrates the divergent pathways of PCB 193 toxicity, contrasting its primary neurotoxic mechanism with its hepatic metabolic effects.

Caption: Mechanistic divergence of PCB 193 toxicity showing RyR-mediated neurotoxicity and CAR/PXR-mediated endocrine disruption.

References

-

Pessah, I. N., et al. (2010).[1] "Ryanodine receptor dysfunction in neurodevelopmental disorders: The role of environmental toxicants." Free Radical Biology and Medicine.

-

Gährs, M., et al. (2013).[1] "Role of the nuclear xenobiotic receptors CAR and PXR in induction of cytochromes P450 by non-dioxinlike polychlorinated biphenyls in cultured rat hepatocytes." Toxicology and Applied Pharmacology.

-

Stamou, M., et al. (2014).[1] "Non-dioxin-like polychlorinated biphenyls (PCBs) are neurotoxic: a selective review of the mechanisms." Archives of Toxicology.

-

Dunnick, J. K., et al. (2025).[1] "Spatial transcriptomic profiling uncovers the molecular effects of the neurotoxicant polychlorinated biphenyls (PCBs) in the brains of adult mice." bioRxiv. [1]

-

Grimm, F. A., et al. (2015).[1] "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology.

Sources

- 1. Table 1: PCB nomenclature conversion table.a [Two different systems are used for naming PCBs: In the IUPAC system the numbers at the beginning of the name specify the sites where chlorines are attached to the two phenyl rings. In this table, the top row indicates the position of the chlorine atoms one one phenyl ring and the first column their position on the second phenyl ring. Another system developed by Ballschmiter & Zell (1980) assigns a separate number, from 1 to 209, to each of the 209 specific PCB congeners. These numbers are indicated inside the table below. An example how to relate the two systems is provided below the table.] - Figures and Tables [greenfacts.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. Cytochrome P450 Induction and Xeno-Sensing Receptors Pregnane X Receptor, Constitutive Androstane Receptor, Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor α at the Crossroads of Toxicokinetics and Toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PCB 193 | PCB (PolyChlorinated Biphenyls) | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - International [carlroth.com]

- 8. mdpi.com [mdpi.com]

- 9. Polychlorinated Biphenyl Exposures and Cognition in Older U.S. Adults: NHANES (1999–2002) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Induction of cytochrome P450 via upregulation of CAR and PXR: a potential mechanism for altered florfenicol metabolism by macranthoidin B in vivo [frontiersin.org]

The Mechanistic and Analytical Paradigm of Di-Ortho Substituted Polychlorinated Biphenyls (PCBs)

Executive Summary

Polychlorinated biphenyls (PCBs) are a ubiquitous class of 209 synthetic chlorinated hydrocarbon congeners. Historically, toxicological risk assessments have heavily prioritized "dioxin-like" PCBs—those lacking ortho-substituted chlorines—due to their high affinity for the Aryl hydrocarbon Receptor (AhR). However, di-ortho substituted PCBs (congeners possessing exactly two chlorines at the 2, 2', 6, or 6' positions) represent a fundamentally distinct structural and toxicological class.

Because of steric hindrance, di-ortho PCBs cannot adopt a planar geometry. This structural deviation prevents AhR binding and shifts their mechanistic profile toward AhR-independent pathways, notably neurotoxicity, endocrine disruption, and the induction of phenobarbital-type cytochrome P450 (CYP) isozymes 1[1]. This whitepaper dissects the structural biology, neurotoxic signaling pathways, and the self-validating analytical methodologies required to isolate and quantify these persistent "non-dioxin-like" (NDL) contaminants.

Structural Biology & AhR-Independent Toxicity

The biological activity of a PCB congener is strictly dictated by its chlorine substitution pattern. Increasing the degree of chlorination at the ortho positions introduces severe steric hindrance between the bulky chlorine atoms, forcing the two phenyl rings to rotate out of plane relative to one another 2[2].

The Neurotoxic Cascade

Because non-coplanar di-ortho PCBs (such as PCB-4 and PCB-52) cannot intercalate into the AhR binding pocket, their toxicity manifests through alternative cellular targets. They are highly potent modulators of neuronal calcium signaling and Protein Kinase C (PKC) activity.

Mechanistically, di-ortho PCBs bind to and activate the Ryanodine Receptor (RyR) on the endoplasmic reticulum, triggering a massive efflux of intracellular calcium. This calcium surge, coupled with PCB-induced Reactive Oxygen Species (ROS) generation, drives the rapid translocation of specific PKC isozymes (PKC-α and PKC-ε) from the cytosol to the cellular membrane 3[3]. This hyperactivation of PKC disrupts normal vesicular fusion and alters the release of critical neurotransmitters like dopamine 2[2].

AhR-independent neurotoxic signaling pathway of di-ortho PCBs via RyR and PKC activation.

Quantitative Toxicological Profiling

To understand the stark contrast between PCB classes, we must look at the quantitative data. While non-ortho PCBs dominate AhR-mediated CYP1A induction, di-ortho PCBs uniquely induce CYP2B1/2B2 and CYP3A isozymes and exhibit vastly superior PKC activation capabilities 2[2]. Furthermore, their elimination kinetics in biological models (e.g., rainbow trout) demonstrate high persistence and bioaccumulation potential in adipose tissues 4[4], 5[5].

Table 1: Comparative Physicochemical and Toxicological Characteristics of PCB Classes

| Congener Class | Structural Geometry | Primary Receptor Target | CYP Isozyme Induction | PKC Activation (% Increase at 50 µM) | Elimination Rate (mg/kg/d) |

| Non-ortho (e.g., PCB-126) | Coplanar | AhR (Strong Agonist) | CYP1A1 / CYP1A2 | ~24% | 0.003 – 0.015 |

| Mono-ortho (e.g., PCB-114) | Relatively Planar | AhR (Weak Agonist) | Mixed (CYP1A & 2B) | ~47% | 0.007 – 0.012 |

| Di-ortho (e.g., PCB-52) | Non-coplanar | RyR / AhR-Independent | CYP2B1/2B2 & CYP3A | ~101% | 0.004 – 0.011 |

Self-Validating Analytical Methodology

Accurate quantification of di-ortho PCBs in complex matrices (e.g., adipose tissue, soil) requires rigorous separation from highly toxic non-ortho congeners and co-extracted lipids. As an application scientist, I rely on a self-validating workflow utilizing Accelerated Solvent Extraction (ASE) coupled with High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) 6[6].

Step-by-Step Protocol

Step 1: Accelerated Solvent Extraction (ASE)

-

Action: Load homogenized sample mixed with diatomaceous earth into ASE cells. Extract using Dichloromethane/Hexane (1:1 v/v) at 100°C and 1500 psi.

-

Causality: High pressure keeps the solvent liquid above its boiling point, drastically lowering solvent viscosity and increasing matrix penetration. This ensures quantitative recovery of sterically hindered di-ortho congeners while minimizing thermal degradation compared to traditional Soxhlet extraction 7[7].

-

Validation Check: Spike the matrix with 13C-labeled di-ortho PCB surrogate standards (e.g., 13C-PCB-52) prior to extraction. Isotope recovery must fall between 60-90% to validate the extraction efficiency 6[6].

Step 2: Acid-Base Silica Clean-up

-

Action: Pass the crude extract through a multi-layer column containing sulfuric acid-impregnated silica.

-

Causality: The highly reactive acidic layer destructively oxidizes bulk lipids and biogenic macromolecules. Because the biphenyl rings of PCBs are highly stable and resistant to acid oxidation, they pass through intact, preventing downstream fouling of the GC-MS source 6[6].

-

Validation Check: Monitor the lipid content of the eluate gravimetrically. A properly functioning column must yield an extract with <0.1% residual lipids.

Step 3: Carbon Column Fractionation

-

Action: Elute the purified extract through a porous graphitized carbon (PGC) column. Elute di-ortho and mono-ortho PCBs forward with hexane/dichloromethane, then reverse-elute non-ortho PCBs with toluene.

-

Causality: Non-ortho (coplanar) PCBs lie flat and interact strongly with the planar graphite sheets via π-π dispersion forces. Di-ortho PCBs, being non-coplanar due to steric hindrance, have significantly weaker interactions and elute first, allowing perfect structural fractionation2[2], 6[6].

-

Validation Check: Run a standard mixture containing PCB-126 (non-ortho) and PCB-153 (di-ortho). PCB-153 must elute entirely in the first fraction, with zero crossover into the toluene fraction.

Step 4: HRGC-HRMS Analysis

-

Action: Inject the di-ortho fraction into a High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., utilizing a DB-5MS column).

-

Causality: HRMS (mass resolution >10,000) is strictly required to resolve the specific mass fragments of di-ortho PCBs from co-extracted chlorinated interferences (such as PCDDs/PCDFs) that share similar nominal masses 6[6].

-

Validation Check: Evaluate the isotopic ratio of the molecular ion cluster (M+ and [M+2]+) for the target di-ortho congeners. It must match the theoretical chlorine isotope abundance ratio within ±15% for positive identification.

Step-by-step analytical workflow for the extraction and quantification of di-ortho PCBs.

Conclusion

Di-ortho substituted PCBs demand specialized consideration in both toxicological risk assessment and analytical chemistry. Because they act via AhR-independent mechanisms—specifically altering Ryanodine receptor dynamics and PKC translocation—traditional Toxic Equivalency Factors (TEFs) designed for dioxin-like compounds fail to capture their true neurotoxic risk 5[5]. By employing structurally-aware fractionation techniques and high-resolution mass spectrometry, researchers can isolate these non-coplanar threats and accurately map their impact on biological systems.

References

- EPA.

- NIH.gov - Chlorination of ortho-position on Polychlorinated Biphenyls Increases Protein Kinase C Activity in Neuronal Cells.

- NIH.gov - Background Information for PCBs - Interaction Profile for Persistent Chemicals.

- NIH.gov - Polychlorinated biphenyl (PCB) recovery from spiked organic matrix using accelerated solvent extraction (ASE) and Soxhlet extraction.

- OUP.

- CDC.gov - Impact of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls on human and environmental health.

- ResearchGate.

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Background Information for PCBs - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chlorination of ortho-position on Polychlorinated Biphenyls Increases Protein Kinase C Activity in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polychlorinated biphenyl (PCB) recovery from spiked organic matrix using accelerated solvent extraction (ASE) and Soxhlet extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Environmental Fate and Transport Mechanisms of PCB 193

Content Type: Technical Whitepaper Subject: 2,3,3',4',5,5',6-Heptachlorobiphenyl (PCB 193) Audience: Researchers, Environmental Scientists, and Drug Development Professionals

Executive Summary

PCB 193 (2,3,3',4',5,5',6-Heptachlorobiphenyl) represents a high-molecular-weight congener within the polychlorinated biphenyl (PCB) family. Unlike "dioxin-like" PCBs (which are non-ortho or mono-ortho substituted), PCB 193 possesses three ortho-chlorine atoms (positions 2, 6, 6'), resulting in significant steric hindrance that prevents coplanarity. This structural characteristic dictates its environmental behavior: it exhibits extreme lipophilicity, recalcitrance to aerobic biodegradation, and a high potential for bioaccumulation in lipid-rich tissues.

This guide analyzes the mechanistic drivers of PCB 193 transport, its compartment-specific fate, and the advanced analytical protocols required for its detection at trace levels.

Physicochemical Profile

The fate of PCB 193 is governed by its hydrophobicity and low volatility. The high degree of chlorination (heptachloro-) increases its partition coefficient (

Table 1: Physicochemical Properties of PCB 193

| Property | Value / Range | Environmental Implication |

| Molecular Formula | C₁₂H₃Cl₇ | High molecular weight (395.32 g/mol ) limits volatilization. |

| Log K_ow | 7.2 – 7.5 (Estimated) | Extreme hydrophobicity; indicates strong sorption to soil/sediment and high bioaccumulation potential. |

| Water Solubility | < 1 µg/L (at 25°C) | Negligible dissolved phase transport; transport occurs via particulate matter (colloids). |

| Henry’s Law Constant | ~10–20 Pa·m³/mol | Semi-volatile; partitions to air but deposits readily; undergoes "grasshopper" transport less efficiently than lighter congeners. |

| Vapor Pressure | ~10⁻⁵ to 10⁻⁶ Pa | Low volatility favors deposition over long-range atmospheric transport compared to mono- or di-PCBs. |

Note: Values derived from structure-activity relationships (QSAR) and homologue group averages (Hawker & Connell, 1988).

Environmental Compartment Dynamics

Sorption and Sediment Water Exchange

Due to its high

-

Mechanism: Hydrophobic exclusion drives the molecule into the organic matrix of sediment.

-

Hysteresis: Desorption is often kinetically limited (aging effect), making historical sediments a long-term secondary source.

-

Colloidal Transport: In groundwater, PCB 193 migration is facilitated almost exclusively by colloidal organic matter (dissolved organic carbon, DOC), as the free aqueous concentration is negligible.

Atmospheric Transport

While less volatile than lighter PCBs, PCB 193 still undergoes atmospheric transport. However, its deposition velocity is higher. It partitions strongly to atmospheric particulates (aerosols) rather than the gas phase. This results in a "fractionation" effect where PCB 193 is deposited closer to source regions compared to lighter congeners found in polar regions.

Bioaccumulation and Trophic Transfer

PCB 193 is recalcitrant to metabolic breakdown in lower trophic levels.

-

Bioconcentration Factor (BCF): Log BCF values in fish often exceed 5.0.

-

Biomagnification: As a non-metabolizable lipophile, its concentration increases with trophic level (Biomagnification Factor > 1).

-

Steric Hindrance: The three ortho-chlorines prevent the molecule from fitting into the active site of the Aryl hydrocarbon Receptor (AhR), reducing its dioxin-like toxicity but not its accumulation potential.

Transformation Pathways

The degradation of PCB 193 is a biphasic process requiring sequential anaerobic and aerobic conditions. It is virtually immune to direct aerobic oxidation due to the high number of chlorines blocking the 2,3-dioxygenase attack.

Anaerobic Reductive Dechlorination (The Rate-Limiting Step)

In anoxic sediments, specific organohalide-respiring bacteria (e.g., Dehalococcoides mccartyi) use PCB 193 as an electron acceptor.

-

Mechanism: The bacteria remove chlorines from the meta (3, 5) and para (4) positions.[1]

-

Pathway: PCB 193 (2,3,3',4',5,5',6-HeptaCB)

Loss of meta/para Cl -

Product: This process converts the toxic, persistent heptachlorobiphenyl into lighter congeners (mono- through tetra-chlorobiphenyls) which are more soluble and available for aerobic degradation.

Aerobic Oxidative Degradation

Once dechlorinated to a congener with fewer than 4-5 chlorines and at least two adjacent unsubstituted carbons (2,3 or 3,4 positions), aerobic bacteria (e.g., Pseudomonas, Burkholderia) can attack the ring.

-

Enzyme: Biphenyl 2,3-dioxygenase (BphA).

-

Ring Cleavage: The aromatic ring is opened, eventually leading to mineralization (CO₂ + H₂O) and chlorobenzoic acid production.

Conceptual Pathway Diagram

Figure 1: Sequential biological transformation pathway of PCB 193 from anoxic sediment storage to aerobic mineralization.

Analytical Methodologies

Accurate quantification of PCB 193 requires distinguishing it from 208 other congeners, some of which co-elute on standard chromatographic columns.

Protocol: EPA Method 1668C (HRGC/HRMS)

This is the definitive method for congener-specific analysis.

Step-by-Step Workflow:

-

Sampling: Collect 1L aqueous or 10g solid sample in amber glass (UV protected).

-

Spiking (Isotope Dilution): Add isotopically labeled analog (

-PCB 193) before extraction. This self-validates the extraction efficiency for every single sample. -

Extraction:

-

Solids: Soxhlet extraction (18-24h) or Automated Solvent Extraction (ASE) with methylene chloride/hexane.

-

Liquids: Solid Phase Extraction (SPE) or separatory funnel liquid-liquid extraction.

-

-

Cleanup (Critical):

-

Acid/Base Wash: Removes lipids and labile organics.

-

Silica Gel/Alumina: Fractionates classes of compounds.

-

Florisil: Separates PCBs from organochlorine pesticides.

-

-

Analysis: High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS).

-

Column: SPB-Octyl or DB-1.

-

Detection: Selected Ion Monitoring (SIM) of the molecular ion cluster (

and

-

-

Quantification: Calculate concentration relative to the

-labeled internal standard (Isotope Dilution Method).

Analytical Workflow Diagram

Figure 2: Workflow for EPA Method 1668C, emphasizing the isotope dilution step for high-precision quantification.

References

-

Hawker, D. W., & Connell, D. W. (1988). Octanol-water partition coefficients of polychlorinated biphenyl congeners. Environmental Science & Technology, 22(4), 382-387. Link

-

U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Office of Water. Link

-

Bedard, D. L. (2008). Polychlorinated Biphenyls in the Freshwater Environment: Metabolic Pathways and Persistence. Springer. Link

-

Mackay, D., Shiu, W. Y., & Ma, K. C. (1992). Illustrated Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals: Vol.[2][3][4] I. Lewis Publishers. Link

-

Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of Environmental Contamination and Toxicology, 201, 137-158. Link

Sources

Heptachlorobiphenyls (Hepta-CBs): Congener Topology, Nomenclature, and High-Resolution Analytical Workflows

Executive Summary Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organochlorine compounds. Among these, the heptachlorobiphenyls (Hepta-CBs)—possessing exactly seven chlorine atoms—represent a highly persistent and bioaccumulative homolog group[1]. This whitepaper provides a comprehensive technical breakdown of the 24 Hepta-CB congeners (PCB 170 through PCB 193), detailing their structural nomenclature, toxicological causality based on coplanarity, and the gold-standard analytical protocols required for their precise quantification in complex matrices[2].

Structural Topology and Nomenclature Rules

The biphenyl backbone consists of two benzene rings connected by a single carbon-carbon bond. The nomenclature of PCBs is dictated by the position of chlorine substitutions on these rings, numbered 2 through 6 on one ring, and 2' through 6' on the other[3].

-

IUPAC Naming: Substituents are assigned the lowest possible locant numbers.

-

Ballschmiter-Zell (BZ) System: To simplify cumbersome IUPAC names, the BZ system assigns a specific congener number from 1 to 209, arranged in ascending numerical order of their chlorine substitutions[3]. The Hepta-CB homolog group spans BZ numbers 170 to 193[4].

Logic flow of PCB nomenclature from structural backbone to BZ numbering.

The Heptachlorobiphenyl Congener List (PCB 170–193)

There are 24 distinct Hepta-CB congeners. The table below summarizes their BZ numbers, IUPAC nomenclature, and the number of ortho-chlorines (positions 2, 2', 6, 6'), which directly dictates their three-dimensional conformation[4],[5].

| BZ Number | IUPAC Name | Ortho-Chlorines | Structural Conformation |

| PCB-170 | 2,2',3,3',4,4',5-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-171 | 2,2',3,3',4,4',6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-172 | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-173 | 2,2',3,3',4,5,6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-174 | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-175 | 2,2',3,3',4,5',6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-176 | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-177 | 2,2',3,3',4',5,6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-178 | 2,2',3,3',5,5',6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-179 | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-180 | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-181 | 2,2',3,4,4',5,6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-182 | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-183 | 2,2',3,4,4',5',6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-184 | 2,2',3,4,4',6,6'-Heptachlorobiphenyl | 3 | Non-planar |

| PCB-185 | 2,2',3,4,5,5',6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-186 | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | 3 | Non-planar |

| PCB-187 | 2,2',3,4',5,5',6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-188 | 2,2',3,4',5,6,6'-Heptachlorobiphenyl | 3 | Non-planar |

| PCB-189 | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | 1 | Mono-ortho (Coplanar) |

| PCB-190 | 2,3,3',4,4',5,6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-191 | 2,3,3',4,4',5',6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-192 | 2,3,3',4,5,5',6-Heptachlorobiphenyl | 2 | Non-planar |

| PCB-193 | 2,3,3',4',5,5',6-Heptachlorobiphenyl | 2 | Non-planar |

Note: Prevalent environmental indicators from this group include[6] and[7].

Toxicological Causality: The Significance of PCB 189

The toxicity of a PCB congener is fundamentally governed by its steric hindrance[3]. The two benzene rings can freely rotate around the central bond; however, chlorine atoms in the ortho positions (2, 2', 6, 6') create steric clashes that force the rings out of a planar configuration[3].

Because Hepta-CBs contain seven chlorines, and there are only six available non-ortho positions (meta and para), it is mathematically impossible to have a non-ortho Hepta-CB . The minimum number of ortho-chlorines a Hepta-CB can have is one.

is the only mono-ortho congener in the Hepta-CB homolog group[8]. This single ortho-chlorine allows the molecule to maintain a relatively coplanar structure. Causally, this coplanarity enables PCB 189 to intercalate into the Aryl hydrocarbon receptor (AhR) with high affinity, mimicking the highly toxic 2,3,7,8-TCDD (dioxin)[3]. Consequently, the World Health Organization (WHO) classifies PCB 189 as one of the 12 "dioxin-like" PCBs, requiring stringent environmental and food-chain monitoring[9],[10].

Analytical Methodology: EPA Method 1668C Workflow

To accurately quantify Hepta-CBs down to picograms-per-liter (pg/L) or parts-per-quadrillion, laboratories employ [2]. This performance-based method utilizes High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) and isotope dilution[9],[2].

Step-by-step analytical workflow for Hepta-CB quantification using EPA 1668C.

Step-by-Step Protocol for HRGC/HRMS Quantification

The following protocol outlines the self-validating system of EPA Method 1668C, explaining the chemical causality behind each experimental choice[2],[10].

Step 1: Isotope Dilution (Internal Standardization)

-

Procedure: Prior to extraction, the sample is spiked with a known quantity of

-labeled Hepta-CB congeners (e.g., -

Causality: Because the labeled analogs share identical physicochemical properties with the native Hepta-CBs, they experience the exact same extraction efficiencies and matrix suppression. This creates a self-correcting quantification mechanism; any loss during sample prep is mathematically normalized via the Relative Response Factor (RRF)[2].

Step 2: Matrix Extraction

-

Procedure: Solid samples (soil/tissue) undergo Soxhlet extraction using methylene chloride/hexane for 16-24 hours. Aqueous samples are extracted via Separatory Funnel Liquid-Liquid Extraction (SFLE) or Solid-Phase Extraction (SPE)[9].

-

Causality: Hepta-CBs are highly lipophilic and hydrophobic. Non-polar solvent systems are required to disrupt hydrophobic interactions between the PCBs and the organic carbon matrix.

Step 3: Extensive Cleanup (The Multi-Column System)

-

Procedure: The crude extract is passed through a sequential cleanup train:

-

Acid/Base Silica Column: Destroys reactive lipids and polar organics.

-

Alumina Column: Removes residual non-planar interferences.

-

Activated Carbon Column: Fractionates the extract.

-

-

Causality: The Carbon column is critical. Activated carbon has a flat, graphitic structure. Coplanar molecules (like the mono-ortho PCB 189)

stack tightly with the carbon, while bulky, non-planar Hepta-CBs (like PCB 170 or 180) elute first. Reversing the column flow with toluene subsequently elutes the trapped coplanar PCBs, effectively isolating the highly toxic congeners from the bulk PCB matrix[9].

Step 4: HRGC Separation

-

Procedure: The cleaned extract is injected into an HRGC equipped with an SPB-Octyl or DB-5 capillary column[2].

-

Causality: The 24 Hepta-CBs have nearly identical boiling points and molecular weights. The stationary phase must exploit minute differences in molecular polarizability and geometry. Even with advanced columns, some congeners co-elute, necessitating strict retention time window monitoring[2].

Step 5: HRMS Detection and Quantification

-

Procedure: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode at a resolving power of

(10% valley definition)[2]. -

Causality: High resolution is mandatory to distinguish the native Hepta-CB molecular ion (

at

Conclusion

The heptachlorobiphenyls represent a critical subset of persistent organic pollutants. While the majority of the 24 congeners are sterically hindered and non-planar, the singular mono-ortho configuration of PCB 189 grants it potent AhR-mediated toxicity. Robust analytical frameworks like EPA Method 1668C, driven by isotope dilution and high-resolution mass spectrometry, remain the indispensable standard for deciphering this complex congener landscape in toxicological and environmental drug development assessments.

References

-

U.S. Environmental Protection Agency (EPA). "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS." EPA.gov, April 2010. URL: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Polychlorinated Biphenyls (PCBs)." CDC.gov, November 2000. URL:[Link]

-

Wikipedia Contributors. "PCB congener list." Wikipedia, The Free Encyclopedia. URL: [Link]

-

Keika Ventures. "Polychlorinated Biphenyls (PCBs) in Soil, Sediment, and Biosolid Samples - Analytical Method: Method 1668C Solids." URL:[Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). "2,3,3',4,4',5,5'-HpCB (PCB 189)." CA.gov. URL:[Link]

-

Pace Analytical. "SERVICES SUMMARY 1668A/1668C: METHOD OVERVIEW." URL: [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 37037, PCB 170." PubChem. URL:[Link]

-

CPAchem. "PCB 180 CAS:35065-29-3." Organic CRM. URL:[Link]

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. PCB congener list - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. PCB 170 CAS:35065-30-6 [cpachem.com]

- 7. PCB 180 CAS:35065-29-3 [cpachem.com]

- 8. 2,3,3',4,4',5,5'-HpCB - OEHHA [oehha.ca.gov]

- 9. Analytical Method [keikaventures.com]

- 10. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

Technical Guide: Differentiating PCB 193 from Dioxin-Like PCBs

Structural, Mechanistic, and Analytical Divergence

Part 1: Executive Technical Synthesis

In the landscape of polychlorinated biphenyls (PCBs), the distinction between PCB 193 and dioxin-like PCBs (DL-PCBs) is not merely nomenclatural—it is a fundamental divergence in stereochemistry that dictates biological fate, receptor interaction, and analytical strategy.

The Core Distinction:

-

Dioxin-Like PCBs (DL-PCBs): Possess zero or one ortho-chlorine substitution, allowing the biphenyl rings to adopt a coplanar configuration. This planarity enables high-affinity binding to the Aryl hydrocarbon Receptor (AhR), mimicking 2,3,7,8-TCDD.

-

PCB 193 (2,3,3',4',5,5',6-Heptachlorobiphenyl): Possesses two ortho-chlorines (positions 2 and 6). Steric hindrance between these chlorine atoms forces the phenyl rings into a non-planar, twisted configuration (approx. 90° dihedral angle). Consequently, PCB 193 cannot bind the AhR with significant affinity and is classified as a Non-Dioxin-Like (NDL) PCB .

This guide details the mechanistic and analytical protocols required to distinguish and study these congeners.

Part 2: Structural Chemistry & The "Ortho Effect"

The biological activity of a PCB congener is strictly governed by its ability to assume a planar conformation.

1. The Stereochemical Checkpoint

-

DL-PCBs (e.g., PCB 126, 169): Lack steric bulk at the ortho positions (2, 2', 6, 6'). The rings can rotate to be coplanar, fitting the rectangular hydrophobic pocket of the AhR (approx. 14 Å x 12 Å).

-

PCB 193: The chlorine atoms at positions 2 and 6 create significant steric repulsion with the hydrogen or chlorine atoms on the opposing ring. This "Ortho Effect" locks the molecule in a twisted conformation.

Quantitative Comparison:

| Feature | PCB 193 (NDL) | Dioxin-Like PCBs (e.g., PCB 126) |

| IUPAC Name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | 3,3',4,4',5-Pentachlorobiphenyl |

| Ortho Chlorines | 2 (Positions 2, 6) | 0 (Coplanar) or 1 (Mono-ortho) |

| Conformation | Non-Planar (Twisted) | Coplanar / Near-Planar |

| AhR Binding | Negligible | High Affinity |

| WHO-TEF Value | 0 (Not assigned) | 0.1 (PCB 126) |

Part 3: Mechanistic Divergence (AhR vs. RyR/CAR)

The most critical error in PCB research is assuming a uniform mechanism of toxicity. While DL-PCBs drive toxicity via gene transcription (AhR), PCB 193 and other NDL-PCBs act primarily through calcium signaling dysregulation and metabolic enzyme induction .

1. The Dioxin-Like Pathway (AhR)

DL-PCBs enter the cell, bind cytosolic AhR, translocate to the nucleus, heterodimerize with ARNT, and bind Dioxin Response Elements (DREs). This induces CYP1A1 and CYP1A2 .

2. The PCB 193 Pathway (RyR & CAR/PXR)

As an NDL-PCB, PCB 193 bypasses the AhR. Instead, it targets:

-

Ryanodine Receptors (RyR): NDL-PCBs sensitize RyR1 and RyR2 channels in the sarcoplasmic/endoplasmic reticulum, locking them in an "open" state. This causes uncontrolled Ca2+ release, leading to neurotoxicity and dendritic growth defects.

-

Nuclear Receptors (CAR/PXR): PCB 193 acts as a phenobarbital-like inducer, activating the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR). This induces CYP2B and CYP3A families.[1][2]

Visualization of Signaling Pathways:

Caption: Mechanistic bifurcation between DL-PCBs (AhR-mediated) and PCB 193 (RyR/CAR-mediated).

Part 4: Analytical Protocols (Separation & Identification)

For researchers, the challenge is separating PCB 193 (NDL) from toxicologically significant DL-PCBs. Standard GC columns (e.g., DB-5) may show co-elution issues, but Carbon Column Fractionation is the gold standard for physical separation based on planarity.

Protocol: Carbon Column Fractionation

This method isolates PCB 193 from DL-PCBs, ensuring accurate quantification and toxicological assessment.

Reagents:

-

Activated Carbon / Silica Gel column (e.g., Carbopack C).

-

Solvents: Hexane, Dichloromethane (DCM), Toluene.

Step-by-Step Workflow:

-

Conditioning: Rinse the carbon column with 10 mL Toluene followed by 10 mL Hexane.

-

Loading: Apply the sample extract (in Hexane) to the column.

-

Fraction A (NDL-PCBs including PCB 193):

-

Fraction B (DL-PCBs):

Visualization of Analytical Workflow:

Caption: Carbon fractionation workflow separating PCB 193 (Fraction A) from DL-PCBs (Fraction B).

Part 5: Implications for Drug Development

For drug development professionals, distinguishing these congeners is vital for ADME (Absorption, Distribution, Metabolism, Excretion) studies and toxicity screening.

-

CYP Induction & Drug-Drug Interactions (DDI):

-

If your test system is exposed to DL-PCBs , you will see elevated CYP1A . This accelerates the metabolism of drugs like caffeine, theophylline, and warfarin.

-

If exposed to PCB 193 , you will see elevated CYP2B and CYP3A4 . This mimics phenobarbital or rifampicin exposure, accelerating the metabolism of roughly 50% of all marketed drugs (e.g., statins, calcium channel blockers).

-

Actionable Insight: When screening novel compounds for environmental interaction, verify the purity of PCB standards. A "PCB 193" standard contaminated with trace PCB 126 could yield false-positive CYP1A induction data.

-

-

Neurotoxicity Screening:

-

PCB 193 is a relevant positive control for Ryanodine Receptor (RyR) assays. It is used to study environmental triggers of malignant hyperthermia or developmental neurotoxicity, mechanisms distinct from the "dioxin-like" toxicity endpoints usually flagged in regulatory panels.

-

References

-

Pessah, I. N., et al. (2006).[5] "Structure-Activity Relationship for Non-Coplanar Polychlorinated Biphenyl Congeners toward the Ryanodine Receptor-Ca2+ Channel Complex Type 1 (RyR1)." Chemical Research in Toxicology.

-

Gährs, M., et al. (2013).[2] "Role of the nuclear xenobiotic receptors CAR and PXR in induction of cytochromes P450 by non-dioxinlike polychlorinated biphenyls in cultured rat hepatocytes." Toxicology and Applied Pharmacology.

-

Van den Berg, M., et al. (2006). "The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds." Toxicological Sciences.

-

Frame, G. M. (1997). "A collaborative study of 209 PCB congeners on 20 different HRGC columns." Fresenius' Journal of Analytical Chemistry.

-

US EPA. (2010). "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS." United States Environmental Protection Agency.[6]

Sources

- 1. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RYANODINE RECEPTOR TYPE 1 (RYR1) POSSESSING MALIGNANT HYPERTHERMIA MUTATION R615C EXHIBITS HEIGHTENED SENSITIVITY TO DYSREGULATION BY NONCOPLANAR 2,2',3,5',6-PENTACHLOROBIPHENYL (PCB 95) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

Methodological & Application

GC-MS analysis of PCB 193 in environmental samples

Application Note: High-Resolution GC-MS Analysis of PCB 193 in Environmental Matrices

Abstract

This application note details a robust protocol for the extraction, cleanup, and quantification of PCB 193 (2,3,3',4',5,5',6-Heptachlorobiphenyl) in complex environmental samples (soil, sediment, and biota). Unlike dioxin-like PCBs, PCB 193 is a multi-ortho congener often overlooked in standard monitoring, yet it serves as a critical marker for specific industrial formulations (e.g., Aroclor 1254/1260 mixtures). This guide prioritizes Isotope Dilution Mass Spectrometry (IDMS) using High-Resolution GC-MS (HRGC/HRMS) to overcome matrix interferences and co-elution challenges common on standard 5% phenyl columns.

Introduction & Scientific Context

2.1 The Analyte: PCB 193

-

Structure: 2,3,3',4',5,5',6-Heptachlorobiphenyl (

). -

Toxicity: PCB 193 possesses three ortho-chlorine atoms (positions 2, 6, 2'), preventing the planar configuration required for binding to the aryl hydrocarbon receptor (AhR). Consequently, it is not classified as a "dioxin-like" PCB and has a negligible Toxic Equivalency Factor (TEF).

-

Environmental Significance: Despite lower toxicity, PCB 193 is persistent and bioaccumulative. Its accurate quantification is essential for mass balance studies and forensic source apportionment of contamination plumes.

2.2 The Analytical Challenge: Co-elution On standard non-polar columns (e.g., DB-5ms), PCB 193 elutes in a crowded region of the chromatogram, often co-eluting with or eluting immediately adjacent to PCB 191 and PCB 180 . Accurate analysis requires chromatographic resolution or mass-spectral discrimination, necessitating specific column phases or HRMS.

Methodological Principles

3.1 Isotope Dilution Mass Spectrometry (IDMS)

To ensure trustworthiness and self-validation, this protocol mandates the use of carbon-13 labeled internal standards (

-

Mechanism: The labeled analog is spiked into the sample before extraction. It undergoes the same losses during extraction and cleanup as the native analyte.

-

Result: Quantification is based on the ratio of Native/Labeled response, automatically correcting for recovery losses and matrix suppression.

3.2 Instrumental Platform

-

Technique: HRGC/HRMS (Magnetic Sector) at

10,000 resolution (10% valley). -

Alternative: Triple Quadrupole GC-MS/MS (SRM mode) is a valid alternative for screening, provided the transitions are specific.

Experimental Workflow

Workflow Diagram

Caption: Figure 1. End-to-end workflow for PCB 193 analysis utilizing Isotope Dilution Mass Spectrometry (IDMS).

Detailed Protocol

Reagents & Standards

-

Native Standard: PCB 193 (AccuStandard or Wellington Labs).

-

Labeled Internal Standard:

-PCB 193 (Wellington Laboratories, Cat# PCB-193-C). Crucial: Do not use a surrogate (e.g., -

Cleanup Standard:

-PCB 188 (Spiked after cleanup, before injection to measure recovery).

Sample Preparation

-

Extraction:

-

Weigh 10 g of dried solid sample (mixed with sodium sulfate).

-

Spike with 2 ng of

-PCB 193. -

Extract using Soxhlet (16-24 hours with Toluene) or Pressurized Liquid Extraction (PLE) (Hexane:Acetone 1:1).

-

-

Lipid Removal (Critical):

-

Treat extract with concentrated Sulfuric Acid (

) until the acid layer remains colorless. -

Note: PCB 193 is stable in acid; this step removes biological lipids that foul the GC liner.

-

-

Fractionation:

-

Pass through a Florisil column (deactivated 1-2%).

-

Elute with Hexane. PCB 193 elutes in the first fraction.

-

-

Final Concentration:

-

Evaporate to near dryness and reconstitute in 20 µL Nonane containing the Cleanup Standard.

-

Instrumental Analysis (GC-HRMS)

GC Configuration:

-

Injector: Splitless, 280°C.

-

Column: DB-XLB (30m x 0.25mm x 0.25µm) is recommended over DB-5ms.

-

Reasoning: DB-XLB (eXceptionally Low Bleed) provides superior separation of PCB 193 from the co-eluting PCB 191/180 cluster compared to standard 5% phenyl columns [1].

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

100°C (hold 1 min)

-

20°C/min to 200°C

-

2.5°C/min to 260°C (Critical separation ramp)

-

20°C/min to 320°C (hold 5 min)

-

MS Parameters (SIM Mode): Operate in Selected Ion Monitoring (SIM) mode focusing on the molecular ion cluster for Heptachlorobiphenyls.

| Analyte Type | Target Nuclide | Primary Ion (m/z) | Secondary Ion (m/z) | Ratio (Theoretical) |

| Native PCB 193 | 393.8020 | 395.7990 | 1.04 | |

| 405.8423 | 407.8393 | 1.04 |

Note: Masses calculated based on exact mass of

Data Analysis & Quality Control

Identification Criteria

-

Retention Time: The native PCB 193 peak must elute within -2 to +3 seconds of the

-PCB 193 internal standard. -

Ion Ratio: The ratio of the Primary/Secondary ions (393.8/395.8) must be within ±15% of the theoretical value (1.04).

-

Signal-to-Noise: > 10:1 for Quantification; > 3:1 for Detection.

Quantification Calculation

Use the Isotope Dilution equation (Derived from EPA Method 1668C [2]):

Where:

- = Concentration of native PCB 193.

- = Area of native PCB 193 (sum of primary and secondary ions).

-

= Concentration of Internal Standard (

- = Area of Internal Standard.

- = Relative Response Factor (determined during initial calibration).

Troubleshooting Co-elutions

If using a standard DB-5ms column, PCB 193 may appear as a shoulder on the PCB 180 peak or co-elute with PCB 191.

-

Diagnosis: Check the peak shape of the

-PCB 193. If it is symmetrical but the native signal is distorted, an interference is present. -

Solution: Switch to a DB-XLB or HT-8 column. Alternatively, use a secondary mass transition (e.g.,

) for confirmation, though this reduces sensitivity.

References

-

Frame, G. M. (1997). A collaborative study of 209 PCB congeners and 6 Aroclors on 20 different HRGC columns. Fresenius' Journal of Analytical Chemistry, 357(6), 701-713.

-

U.S. EPA. (2010).[1][2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency, Office of Water.[2]

-

Wellington Laboratories. (2023).[3] Reference Standards for Environmental Analysis - PCB 193.

-

Van den Berg, M., et al. (2006).[4] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241.[4]

Sources

High-Resolution Quantification of PCB 193 (2,3,3',4',5,5',6-Heptachlorobiphenyl) using EPA Method 1668C

Audience: Researchers, Analytical Scientists, and Drug/Toxicology Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Context

Polychlorinated biphenyls (PCBs) are a class of 209 persistent organic pollutants characterized by varying degrees of chlorination. PCB 193 (2,3,3',4',5,5',6-Heptachlorobiphenyl) is a heavily chlorinated, multi-ortho substituted congener. While it does not exhibit the planar, "dioxin-like" toxicity of non-ortho PCBs, its high lipophilicity and resistance to degradation make it a critical target for bioaccumulation studies and environmental monitoring[1].

EPA Method 1668C is the definitive analytical framework for congener-specific PCB determination[2]. The method achieves part-per-quadrillion (ppq) sensitivity by coupling High-Resolution Gas Chromatography (HRGC) with High-Resolution Mass Spectrometry (HRMS). The core of its reliability lies in Isotope Dilution Mass Spectrometry (IDMS) . By utilizing

Analytical Parameters & Causality

To achieve unambiguous identification of PCB 193 in complex matrices (such as soil, biosolids, or lipid-rich tissue), the mass spectrometer must be tuned to a minimum resolving power of 10,000 (10% valley definition) [3].

Why >10,000 Resolving Power?

Environmental samples are fraught with co-extractable interferences. For heptachlorobiphenyls like PCB 193, lower-resolution instruments (e.g., single quadrupoles) cannot distinguish the target exact mass (

Ion Selection and Isotopic Abundance

Chlorine possesses two stable isotopes:

Table 1: HRMS Quantification Parameters for PCB 193

Data synthesized from EPA Method 1668C, Table 8 & 9.

| Analyte | Formula | Ion Type | Exact | Theoretical Ratio | QC Limits |

| Native PCB 193 | M+2 | 393.8025 | 1.04 | 0.88 – 1.20 | |

| Native PCB 193 | M+4 | 395.7996 | - | - | |

| M+2 | 405.8428 | 1.04 | 0.88 – 1.20 | ||

| M+4 | 407.8398 | - | - |